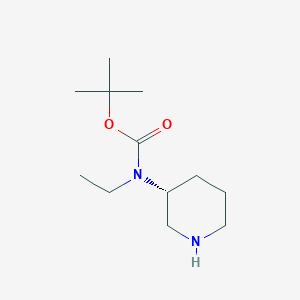

Ethyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

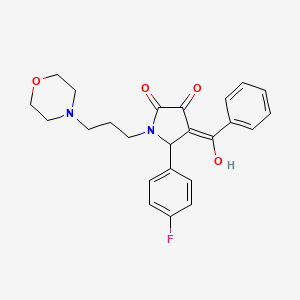

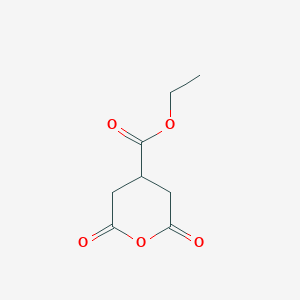

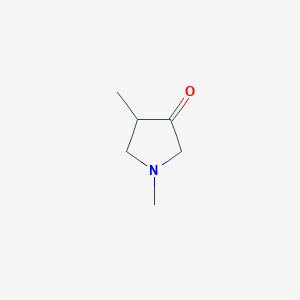

“Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” is a complex organic compound. It is a type of ester, which is a class of organic compounds that are derived from carboxylic acids . The tert-butyl group in this compound is known for its unique reactivity pattern and is often used in chemical transformations . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Synthesis Analysis

The synthesis of tert-butyl esters like “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be achieved through several methods. One method involves the transesterification of β-keto esters . Another method involves the reaction of carboxylic acids with tert-butanol or with isobutene gas in the presence of concentrated sulfuric acid . A more recent method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .Molecular Structure Analysis

The molecular structure of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be analyzed based on its constituent groups. The tert-butyl group is attached directly to the oxygen atom . The part of the molecule derived from the carboxylic acid has three carbon atoms . The molecule is in a non-planar conformation except for the carbazole moiety .Chemical Reactions Analysis

The chemical reactions involving “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be diverse. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of an ester with a Grignard reagent is also a common reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be inferred from similar compounds. Tert-butyl esters are known for their stability in various conditions . They are colorless liquids with a fruity odor .Wissenschaftliche Forschungsanwendungen

Synthesis of N-Protected Amino Esters

This compound is used in the synthesis of N-protected amino esters via a chemo-selective Buchwald Hartwig cross-coupling reaction . This process creates nearly two dozen functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .

N-Boc Deprotection

The compound is used in the N-Boc deprotection (deBoc) process, which is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

High-Temperature Boc Deprotection

The compound is used in a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . This method extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Preparation of t-Butyl Nα-Protected Amino Acid Esters

The compound is used in the preparation of t-butyl esters of Nα-protected amino acid . This method is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

Direct Introduction of the tert-Butoxycarbonyl Group

The compound is used in a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method has been developed using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .

Synthetic Organic Chemistry

Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry . They are used in a variety of reactions and processes, contributing to the development of new synthetic methods and the production of complex organic molecules .

Wirkmechanismus

The mechanism of action for the reactions involving “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be complex. Reactions which are selective for β-keto esters most likely proceed via an enol intermediate . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .

Safety and Hazards

Safety and hazards associated with “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” can be inferred from similar compounds. Tert-butyl esters are highly flammable liquids and vapors . They may cause respiratory irritation, drowsiness, or dizziness . They should be kept away from heat, sparks, open flames, and hot surfaces .

Zukünftige Richtungen

The future directions for the research and application of “Ethyl-®-piperidin-3-yl-carbamic acid tert-butyl ester” could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . There is also potential for the development of new methods for the synthesis of tert-butyl esters .

Eigenschaften

IUPAC Name |

tert-butyl N-ethyl-N-[(3R)-piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVISSTNTBKVSPW-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCNC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCCNC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2808144.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide](/img/structure/B2808150.png)

![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)

![1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808152.png)

![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)

![2-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B2808160.png)